molecular formula C12H19NS B13535110 4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine

4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine

Cat. No.: B13535110
M. Wt: 209.35 g/mol
InChI Key: IKOILNBFQKNPII-UHFFFAOYSA-N
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Description

4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a methyl group, a thiophen-2-ylmethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with cyclohexanone derivatives under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Electrophilic reagents: Br2, HNO3

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted thiophene derivatives .

Scientific Research Applications

4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-Methyl-3-[(thiophen-2-yl)methyl]cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-methyl-3-(thiophen-2-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C12H19NS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-3,6,9-11H,4-5,7-8,13H2,1H3

InChI Key

IKOILNBFQKNPII-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1CC2=CC=CS2)N

Origin of Product

United States

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